1-Propene, 1-(methylthio)-, (Z)-

Overview

Description

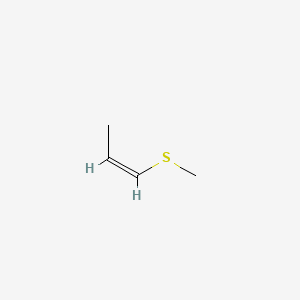

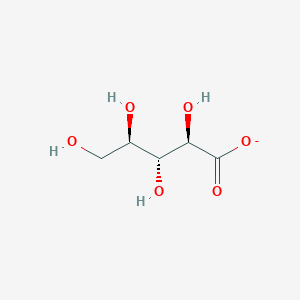

“1-Propene, 1-(methylthio)-, (Z)-” is a chemical compound with the molecular formula C4H8S . It is also known by other names such as (1Z)-1-(Methylsulfanyl)-1-propene, cis-Methyl propenyl sulfide, and Z-1-Methylthio-1-propene .

Molecular Structure Analysis

The molecular structure of “1-Propene, 1-(methylthio)-, (Z)-” consists of a propene molecule (a three-carbon alkene) with a methylthio group attached to one of the terminal carbons . The “(Z)-” in the name indicates that the highest-priority groups on the double bond are on the same side of the molecule .Physical And Chemical Properties Analysis

The molecular weight of “1-Propene, 1-(methylthio)-, (Z)-” is 88.171 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .Scientific Research Applications

Electronic Structure and Prototropic Rearrangement

1-Propene, 1-(methylthio)-, (Z)- has been studied for its electronic structure and prototropic rearrangement. Ab initio calculations on this compound and its anions showed rearrangement toward 1-substituted 1-propenes. Significant differences in proton abstraction energies were observed when compared to its oxygen counterpart, indicating the impact of the SCH3 group on the acidity of propene. This study contributes to the understanding of the influence of sulfur and oxygen electronegativity on the stability of anions in similar compounds (Kobychev et al., 2002).

Polymerization Catalysts

1-Propene, 1-(methylthio)-, (Z)- is relevant in the context of polymerization catalysts. Research has shown that certain zirconium complexes, when activated, can result in the production of syndiotactic polypropylene from propene. These studies help in understanding the chain-end mechanism of steric control in polymerization and provide insights into monomer insertion modes, which are crucial for developing efficient polymerization catalysts (Lamberti et al., 2004).

Catalysis in Organic Synthesis

The compound's derivatives are used in catalytic processes for the diastereoselective synthesis of alkene dimers and oligomers. Studies involving chiral zirconocenes have shown effective methods for synthesizing functionally substituted linear terminal alkene dimers and propene oligomers. This research is pivotal in developing one-pot synthesis methods for complex organic compounds (Kovyazin et al., 2019).

Reaction Dynamics and Product Formation

Understanding the reaction dynamics involving 1-Propene, 1-(methylthio)-, (Z)- is vital for chemical synthesis. Research using synchrotron photoionization mass spectrometry has provided insights into product branching fractions in reactions involving propene. Such studies are crucial for validating molecular weight growth schemes and for the development of reaction mechanisms in organic and physical chemistry (Trevitt et al., 2013).

Role in Methanol Conversion

Research on zeolite-catalyzed methylation reactions involving propene and methanol has been conducted to understand the methylation of propene. These studies are essential for comprehending reaction mechanisms in catalysts and for optimizing industrial chemical processes, particularly in the context of hydrocarbon production (Svelle et al., 2005).

Medical Research Applications

In medical research, 1-Propene, 1-(methylthio)-, (Z)- and its derivatives have been identified as biomarkers in the breath of individuals with Plasmodium falciparum infection. The detection of such compounds in breath specimens offers a non-invasive method for diagnosing infectious diseases like malaria, showcasing the compound's significance in medical diagnostics (Berna et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(Z)-1-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGCMRDEUBRJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015958 | |

| Record name | (Z)-Methyl 1-propenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52195-40-1 | |

| Record name | Methyl 1-propenyl sulfide, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052195401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Methyl 1-propenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-PROPENYL SULFIDE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL63YZ7G96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)

![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)

![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)

![4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol](/img/structure/B1236003.png)